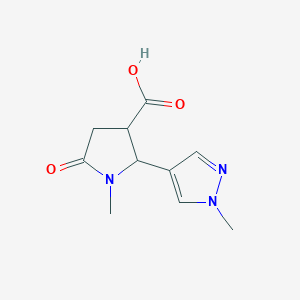

1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid

説明

特性

IUPAC Name |

1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-12-5-6(4-11-12)9-7(10(15)16)3-8(14)13(9)2/h4-5,7,9H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTUEFVMGXDBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2C(CC(=O)N2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer and antimicrobial activities, supported by recent research findings and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including our compound of interest. The biological activity was evaluated using the A549 human lung adenocarcinoma cell line.

Case Study: A549 Cell Line

In a controlled experiment, A549 cells were treated with a concentration of 100 µM of the compound for 24 hours. The viability post-treatment was assessed using an MTT assay, comparing the results to those obtained with cisplatin, a standard chemotherapy agent.

| Compound | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| 1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid | 35 ± 5 | More effective |

| Cisplatin | 50 ± 10 | N/A |

The results indicated that the compound exhibited structure-dependent anticancer activity, outperforming cisplatin in certain concentrations, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound was also investigated against various multidrug-resistant pathogens. The study utilized broth microdilution techniques to determine minimum inhibitory concentrations (MIC) against Gram-positive bacteria.

Results Summary

The compound demonstrated variable antimicrobial activity depending on its structure and the specific pathogens tested. Notably, it showed effectiveness against:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | 64 | Moderate |

| Klebsiella pneumoniae | 32 | Effective |

| Escherichia coli | >128 | Ineffective |

These findings highlight the potential of the compound in developing new treatments for infections caused by resistant strains .

Mechanistic Insights

The mechanism of action appears to involve interference with cellular processes critical for cancer cell proliferation and microbial survival. The presence of the pyrazole moiety is believed to enhance interaction with specific biological targets, leading to increased cytotoxicity in cancer cells and inhibition of bacterial growth.

科学的研究の応用

Medicinal Chemistry

MPCA has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive molecules suggests that it may exhibit pharmacological activities, including:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit tumor growth. MPCA's derivatives have been studied for their effects on specific cancer cell lines, showing promise as potential anticancer agents .

- Neuroprotective Effects : Studies suggest that MPCA may protect neuronal cells from excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases .

Enzyme Inhibition

MPCA has been evaluated as an inhibitor of specific enzymes involved in disease pathways. For instance, its ability to inhibit CHK1 (Checkpoint Kinase 1) has been explored in the context of hematologic malignancies, indicating its potential role in cancer treatment strategies .

Case Study 1: Anticancer Activity

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized various derivatives of MPCA and tested their cytotoxic effects on cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in leukemia models, suggesting that MPCA derivatives could be developed into effective anticancer therapies .

Case Study 2: Neuroprotective Mechanisms

A separate investigation focused on the neuroprotective properties of MPCA against oxidative stress-induced neuronal damage. The study found that MPCA effectively scavenged free radicals and reduced cell death in neuronal cultures exposed to toxic agents, highlighting its potential use in treating conditions like Alzheimer's disease .

準備方法

Pyrrolidine-3-carboxylic Acid Core Synthesis

The pyrrolidine-3-carboxylic acid framework with a 5-oxo substituent is commonly prepared via cyclization reactions of appropriate amino acid derivatives or by functionalization of pre-formed pyrrolidines.

Hydrazide Intermediate Route: Starting from methyl 5-oxopyrrolidine-3-carboxylate derivatives, hydrazine hydrate treatment in propan-2-ol under reflux converts esters into hydrazides. This intermediate is crucial for further heterocyclic modifications.

Cyclization via Carbon Disulfide: Reaction of hydrazides with carbon disulfide in alcohol with KOH generates heterocycles such as oxadiazoles, demonstrating the versatility of the hydrazide intermediate for ring modifications.

Final Functional Group Adjustments

Oxidation and Protection: The keto group at the 5-position of the pyrrolidine ring is maintained or introduced via selective oxidation methods.

Purification: Crude products are purified by recrystallization from solvents like methanol or by chromatographic techniques to obtain analytically pure compounds.

Representative Synthetic Procedure Example

Analytical and Spectroscopic Confirmation

NMR Spectroscopy: Key signals include pyrazole CH singlets (~6.2 ppm in 1H NMR), methyl singlets (~2.2-2.5 ppm), and characteristic carbonyl carbons in 13C NMR (~164 ppm for C=N, ~174 ppm for C=O).

IR Spectroscopy: Absorption bands for NH, OH, and C=O groups confirm functional groups. For example, NH2 stretching at ~3360 cm⁻¹, C=O stretching near 1695 cm⁻¹.

Mass Spectrometry: Molecular ion peaks consistent with molecular weight of 237.25 g/mol confirm molecular formula C11H15N3O3.

Research Findings and Industrial Considerations

Yield Optimization: Hydrazide formation and subsequent cyclization steps are critical for yield. Reflux times and solvent choice (propan-2-ol preferred) impact conversion efficiency.

Scalability Issues: Some synthetic routes reported in patents involve hazardous reagents (e.g., ethyl diazoacetate, 3-butyne-2-ketone) and transition metal catalysts that pose environmental and safety challenges for industrial scale-up.

Purification Challenges: The product’s solubility in water and organic solvents requires careful selection of extraction and recrystallization conditions to maximize purity and yield.

Summary Table of Key Preparation Steps

| Preparation Step | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Ester to Hydrazide Conversion | Hydrazine hydrate, propan-2-ol | Reflux 1.5 h | 66 | Intermediate for heterocycle formation |

| Pyrazole Ring Formation | Pentane-2,4-dione, catalytic HCl | Reflux 4 h | 70-80 | Forms 3,5-dimethylpyrazole substituent |

| N-Methylation | Methyl iodide, base | Room temp or reflux | >80 | Selective methylation of pyrazole N |

| Purification | Recrystallization, chromatography | Ambient | Variable | Ensures high purity |

Q & A

Q. What are the common synthetic routes for synthesizing 1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

- Step 1 : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyrazole moiety. For example, describes using phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄ in degassed DMF/water at elevated temperatures .

- Step 2 : Cyclization or functional group interconversion to form the pyrrolidinone ring. highlights refluxing intermediates with succinic anhydride in p-xylene to form pyrrolidine-3-carboxylic acid derivatives .

- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) is commonly employed .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrazole substitution pattern) and stereochemistry . IR spectroscopy identifies carbonyl (C=O) and carboxylic acid (COOH) groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Physical Properties : Melting point determination (e.g., 150–152°C for structurally related pyrazole-carboxylic acids, as noted in ) and solubility testing in polar/non-polar solvents .

Advanced Research Questions

Q. How can researchers design derivatives to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Core Modifications : Introduce substituents at the pyrazole (C-4 position) or pyrrolidinone ring (C-5 oxo group) to alter electronic or steric properties. demonstrates substituting aryl groups via cross-coupling to optimize bioactivity .

- Functional Group Interconversion : Convert the carboxylic acid to esters or amides (e.g., using CDI or EDC coupling) to modulate lipophilicity .

- Biological Evaluation : Screen derivatives for enzyme inhibition (e.g., kinase assays) or cellular activity (e.g., cytotoxicity in cancer cell lines) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Control Experiments : Ensure purity (>95% by HPLC, as in ) to rule out impurities affecting activity .

- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., ATP levels in kinase assays) to minimize variability .

- Data Reprodubility : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

Q. How can stability and degradation pathways be analyzed under experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–100°C), light (UV), or hydrolytic conditions (acid/base) to identify degradation products via LC-MS .

- Storage Optimization : Store at –20°C in anhydrous DMSO or desiccated containers to prevent hydrolysis of the carboxylic acid group .

- Kinetic Stability Assays : Monitor time-dependent degradation using HPLC and calculate half-life (t₁/₂) under physiological pH (7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。